molecular formula C4H4ClNOS B121223 (2-Chloro-1,3-thiazol-5-yl)methanol CAS No. 145015-15-2

(2-Chloro-1,3-thiazol-5-yl)methanol

Cat. No. B121223
CAS RN: 145015-15-2
M. Wt: 149.6 g/mol
InChI Key: PEOOQVDIOJQJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-1,3-thiazol-5-yl)methanol” is a research chemical with the CAS Number: 145015-15-2 . It has a linear formula of C4H4ClNOS .


Molecular Structure Analysis

The molecular weight of “this compound” is 149.6 . The InChI code is 1S/C4H4ClNOS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2 .

Scientific Research Applications

Applications in Spectroscopy and Molecular Aggregation

The compound (2-Chloro-1,3-thiazol-5-yl)methanol and its derivatives have been studied for their spectroscopic properties and molecular aggregation behavior. Matwijczuk et al. (2016) investigated the aggregation of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in different organic solvents. The study revealed that the fluorescence lifetimes and circular dichroism (CD) spectra are significantly influenced by the aggregation processes in the compounds. The findings suggest that the molecular aggregation interactions are sensitive to the substituent group structure, indicating potential applications in the field of molecular sensing or in the design of organic materials with tailored optical properties (Matwijczuk et al., 2016).

Role in Catalysis and Material Synthesis

The derivatives of this compound have been utilized in the synthesis of catalytic materials. Ghorbanloo and Maleki Alamooti (2017) described the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, forming an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. The study highlights the catalyst's high activity, stability, and reusability, which is essential for industrial applications in the field of green chemistry (Ghorbanloo & Maleki Alamooti, 2017).

Contributions to Chemical Synthesis and Structural Analysis

The compound and its derivatives are also pivotal in chemical synthesis and structural analysis. Lin et al. (2009) reported a rapid and efficient synthesis of stable isotope-labeled derivatives of 5-(hydroxymethyl)thiazole, which are valuable building blocks for biologically active compounds. The study provides insights into a convenient synthetic method for stable isotope-labeled and potentially radioactive isotope-labeled thiazole compounds (Lin, Salter, & Gong, 2009). Additionally, Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. The research contributes to understanding the role of methyl functionality and multiple non-covalent interactions in gelation behavior, which is significant for material science and the development of supramolecular structures (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of “(2-Chloro-1,3-thiazol-5-yl)methanol” is not explicitly mentioned in the available resources .

Safety and Hazards

“(2-Chloro-1,3-thiazol-5-yl)methanol” is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to the GHS classification . The precautionary statements include P261 - P280 - P305 + P351 + P338 .

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOOQVDIOJQJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376792
Record name (2-Chloro-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145015-15-2
Record name (2-Chloro-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chloro-thiazol-5-yl)-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-1,3-thiazol-5-yl)methanol
Reactant of Route 2
(2-Chloro-1,3-thiazol-5-yl)methanol
Reactant of Route 3
(2-Chloro-1,3-thiazol-5-yl)methanol
Reactant of Route 4
(2-Chloro-1,3-thiazol-5-yl)methanol
Reactant of Route 5
(2-Chloro-1,3-thiazol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Chloro-1,3-thiazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.